N-(6-bromoquinolin-2-yl)acetamide

Description

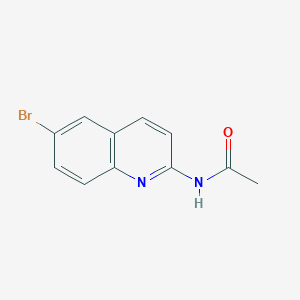

N-(6-bromoquinolin-2-yl)acetamide is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the quinoline ring and an acetamide group at the 2nd position makes this compound unique and of interest in various fields of scientific research .

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

N-(6-bromoquinolin-2-yl)acetamide |

InChI |

InChI=1S/C11H9BrN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15) |

InChI Key |

BILXOSSFNMSECI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoquinolin-2-yl)acetamide typically involves the bromination of quinoline followed by acetamidation. One common method involves the following steps:

Bromination: Quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.

Acetamidation: The brominated quinoline is then reacted with acetic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoquinolin-2-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.

Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(6-bromoquinolin-2-yl)acetamide has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a quinoline derivative, characterized by a bromine atom at the 6th position and an acetamide group at the 2nd position, giving it unique properties for scientific exploration.

Scientific Research Applications

- Chemistry this compound serves as a fundamental building block in synthesizing complex organic molecules and heterocycles.

- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.

- Industry It is utilized in developing new materials and as a precursor in synthesizing dyes and pigments.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, changing the oxidation state of nitrogen and carbon atoms in the quinoline ring.

- Condensation Reactions The acetamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Mechanism of Action

The mechanism of action of N-(6-bromoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

N-(5-bromoquinolin-6-yl)acetamide: Similar in structure but with the bromine atom at a different position.

N-(6-chloroquinolin-2-yl)acetamide: Similar but with a chlorine atom instead of bromine.

N-(6-fluoroquinolin-2-yl)acetamide: Similar but with a fluorine atom instead of bromine.

Uniqueness

N-(6-bromoquinolin-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the acetamide group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(6-bromoquinolin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a quinoline backbone with a bromine substituent at the 6-position and an acetamide group. This unique structure is pivotal for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom and the acetamide group enhances its ability to modulate enzyme activity and receptor interactions, leading to various physiological effects. Ongoing research aims to elucidate the precise molecular pathways involved in its action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has also demonstrated promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's effectiveness appears to correlate with its ability to inhibit specific signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| N-(5-bromoquinolin-6-yl)acetamide | Bromine at position 5 | Moderate antimicrobial activity |

| N-(6-chloroquinolin-2-yl)acetamide | Chlorine instead of bromine | Lower anticancer activity |

| N-(6-fluoroquinolin-2-yl)acetamide | Fluorine instead of bromine | Increased lipophilicity, varied activity |

Case Studies and Research Findings

- Antiviral Activity : A study evaluated a series of quinoline derivatives, including this compound, for their antiviral properties against enterovirus D68 (EV-D68). Results indicated that modifications in the substituents significantly influenced antiviral potency, with some derivatives showing EC50 values as low as 0.47 μM .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, indicating potential for targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives has revealed that electron-withdrawing groups enhance biological activity. This finding underscores the importance of molecular modifications in optimizing therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.